molecular formula C11H11F3N6OS2 B2883952 N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide CAS No. 955976-39-3

N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2883952
CAS No.: 955976-39-3
M. Wt: 364.37
InChI Key: CHILMYNNAPAXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide is a heterocyclic compound featuring a pyrazole-thiazole-carbonyl scaffold linked to a hydrazinecarbothioamide group. The pyrazole ring substituted with a methyl and trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiazole moiety contributes to aromatic interactions in biological systems .

Properties

IUPAC Name

1-methyl-3-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N6OS2/c1-5-3-7(11(12,13)14)20(19-5)10-16-6(4-23-10)8(21)17-18-9(22)15-2/h3-4H,1-2H3,(H,17,21)(H2,15,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILMYNNAPAXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide, a compound with the molecular formula C11H11F3N6OS2C_{11}H_{11}F_3N_6OS_2 and CAS number 1477861, has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a pyrazole moiety, both known for their diverse biological activities. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
Molecular Weight323.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P3.5 (indicative of moderate lipophilicity)

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the hydrazinecarbothioamide moiety may enhance these effects due to its potential interactions with cellular targets.

A notable study demonstrated that thiazole-containing compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting potent anticancer activity . The structure-activity relationship analysis indicated that specific substitutions on the thiazole ring were crucial for enhancing cytotoxicity.

Anticonvulsant Activity

Thiazoles have also been reported to possess anticonvulsant properties. A review highlighted that certain thiazole derivatives significantly reduced seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Studies

  • Anticancer Screening : In a study by Fayad et al., a library of compounds was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that the tested compound exhibited promising activity against specific cancer types, leading to further exploration of its mechanism of action .
  • Structure-Activity Relationship Analysis : A detailed SAR study revealed that modifications at the 4-position of the thiazole ring significantly impacted the compound's biological efficacy. Substituents such as methyl or trifluoromethyl groups were found to enhance activity against tumor cells while maintaining low toxicity profiles .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key signaling pathways involved in cell proliferation and survival, potentially inhibiting oncogenic proteins or promoting pro-apoptotic factors.

Comparison with Similar Compounds

Key Observations :

  • The hydrazinecarbothioamide group in the target compound may enhance metal-binding capacity compared to carboxamide derivatives .

Reaction Conditions :

  • Typical yields for similar reactions range from 62% to 71% .
  • Purification often involves preparative TLC and recrystallization (e.g., ethanol or chloroform) .

Physicochemical Properties

While direct data for the target compound are unavailable, analogs provide insights:

Compound Melting Point (°C) Solubility (DMF/EtOH) Key Functional Groups Reference
3a (Pyrazole-carboxamide) 133–135 Soluble in DMF Carboxamide, chloro, cyano
9c (Thiazole-triazole-acetamide) Not reported Moderate in EtOH Triazole, benzothiazole
Target Compound (Hydrazinecarbothioamide) Inferred 150–180 Likely polar aprotic Hydrazinecarbothioamide, trifluoromethyl

Note: The trifluoromethyl group in the target compound may lower melting points compared to chloro-substituted analogs due to reduced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.